Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate
Overview
Description
Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate is a chemical compound with the molecular formula C₉H₁₂BrNO₂S. It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4-isopropylthiazole-5-carboxylate typically involves the bromination of a thiazole precursor followed by esterification. One common method includes the reaction of 2-aminothiazole with isopropyl bromide under basic conditions to form 2-bromo-4-isopropylthiazole. This intermediate is then esterified with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-amino-4-isopropylthiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-bromo-4-isopropylthiazole-5-methanol.
Scientific Research Applications
Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-isopropylthiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and ester group can also participate in binding interactions, enhancing the compound’s biological activity. These interactions can lead to the inhibition of microbial growth or the modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-4-methylthiazole-5-carboxylate
- Ethyl 2-chloro-4-isopropylthiazole-5-carboxylate
- Ethyl 2-bromo-4-isopropylthiazole-5-acetate
Uniqueness
Ethyl 2-bromo-4-isopropylthiazole-5-carboxylate is unique due to the presence of both the bromine atom and the isopropyl group on the thiazole ring. This combination enhances its reactivity and potential biological activity compared to similar compounds. The ester group also provides a site for further chemical modification, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
ethyl 2-bromo-4-propan-2-yl-1,3-thiazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-4-13-8(12)7-6(5(2)3)11-9(10)14-7/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVZERGDGYZJHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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